L-LEUCINE (13C6)
Description
Rationale for Stable Isotope Labeling in Metabolic and Proteomic Studies
The primary rationale for using stable isotope labeling is its ability to trace the fate of molecules within a complex biological system. silantes.com Since many intracellular metabolic fluxes cannot be measured directly, researchers introduce an isotopically enriched substrate, or "tracer," into the system. frontiersin.org The subsequent incorporation of this heavy isotope into downstream metabolites is analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org The resulting isotopic enrichment patterns are a direct reflection of the underlying metabolic fluxes, allowing for quantitative analysis and the identification of metabolic bottlenecks. frontiersin.orgalfa-chemistry.com This is crucial for understanding the metabolic alterations associated with various diseases. alfa-chemistry.com
In proteomics, stable isotope labeling allows for precise relative and absolute quantification of proteins. oup.comchempep.com A common method involves comparing two cell populations, one grown with normal "light" amino acids and another with "heavy" stable isotope-labeled amino acids. oup.com When the samples are mixed, the mass spectrometer can distinguish between the light and heavy versions of each peptide, and the ratio of their signal intensities provides a highly accurate measure of the relative protein abundance between the two samples. oup.com A key advantage of this metabolic labeling approach is that the heavy and light samples are combined at the beginning of the experimental process, which minimizes variability introduced during sample preparation and handling. oup.comckisotopes.com
Advantages of Carbon-13 (13C) Isotopic Labeling in Biological Systems
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that offers significant advantages for tracer studies in biological systems. nih.gov Its non-radioactive nature makes it safe for use in a wide range of applications, including studies involving human subjects, without the risks associated with radioactive isotopes like ¹⁴C. chempep.com
Analytically, the use of ¹³C labeling provides powerful benefits. In mass spectrometry, incorporating ¹³C atoms into a molecule creates a distinct mass shift. This allows researchers to track the carbon backbone of a tracer as it is metabolized and incorporated into various biomolecules. alfa-chemistry.com It also helps in the confident identification of metabolites by providing the exact number of carbon atoms in a molecule, which significantly narrows down the possibilities for its molecular formula. nih.govnih.gov In NMR spectroscopy, ¹³C offers enhanced structural resolution and less spectral overlap compared to proton (¹H) NMR, facilitating the detailed structural analysis of biomolecules. silantes.comnih.gov These characteristics make ¹³C-labeled compounds invaluable tools for investigating metabolic fluxes, enzyme kinetics, and drug metabolism. alfa-chemistry.com
| Property | Description | Common Stable Isotopes |
| Safety | Non-radioactive, posing no radiation hazard to researchers or biological subjects. | ¹³C, ¹⁵N, ²H, ¹⁸O oup.comchempep.com |
| High Sensitivity | Enables the detection of labeled molecules at very low concentrations using modern analytical techniques like MS and NMR. silantes.comchempep.com | |
| Versatility | Applicable across numerous scientific fields including biochemistry, medicine, and environmental science. chempep.com | |
| Quantitative Accuracy | Allows for precise and reproducible quantification of metabolites and proteins. chempep.com | |
| Long-Term Stability | As stable isotopes do not decay, labeled compounds can be stored for long periods without loss of the label. chempep.com |
Significance of L-Leucine as a Branched-Chain Amino Acid (BCAA) in Cellular Metabolism and Signaling
L-Leucine is an essential branched-chain amino acid (BCAA) that mammals cannot synthesize and must therefore obtain from their diet. frontiersin.org It is the most abundant BCAA in animal and plant proteins and serves not only as a building block for new proteins but also as a potent signaling molecule. frontiersin.orgresearchgate.netbiocrates.com Approximately 80% of ingested leucine (B10760876) is used for protein synthesis. researchgate.net
A primary role of L-Leucine is the regulation of protein metabolism; it is known to stimulate muscle protein synthesis and inhibit protein breakdown. researchgate.netnih.gov This anabolic effect is largely mediated through its ability to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, specifically the mTORC1 complex. researchgate.netfrontiersin.orgbiocrates.com Leucine's activation of mTORC1 promotes cell growth and proliferation by enhancing the translation of messenger RNA into protein. frontiersin.org Among the essential amino acids, leucine is the most powerful activator of the mTOR pathway. researchgate.net
Beyond its role in protein turnover, L-Leucine is integral to energy metabolism. researchgate.net It influences glucose metabolism and insulin (B600854) sensitivity and promotes mitochondrial biogenesis, which enhances cellular respiration. researchgate.netfrontiersin.orgresearchgate.net Its metabolism in tissues like skeletal muscle provides the energy required to fuel protein synthesis. frontiersin.org
| Signaling Pathway | Role of L-Leucine | Key Downstream Effects |
| mTORC1 Signaling | Potent activator. researchgate.netfrontiersin.org | Stimulates protein synthesis, promotes cell growth, regulates autophagy. biocrates.com |
| Insulin Signaling | Stimulates insulin release from pancreatic β-cells and acts on target organs. researchgate.netbiocrates.com | Regulates blood sugar levels, inhibits protein breakdown. biocrates.com |
Specific Utility of Uniformly Labeled [U-¹³C₆]-L-Leucine as a Metabolic Probe
[U-¹³C₆]-L-Leucine is a form of L-Leucine where all six of its carbon atoms have been replaced with the heavy isotope, Carbon-13. chempep.com This uniform labeling makes it a highly effective and specific metabolic tracer for a variety of research applications. nih.gov When introduced into a biological system, the distinct mass of [U-¹³C₆]-L-Leucine allows its journey and transformation to be tracked with high precision by mass spectrometry. nih.gov
In metabolic flux analysis, [U-¹³C₆]-L-Leucine is used to quantify the contribution of BCAAs to central carbon metabolism, such as the citric acid cycle (TCA cycle). nih.gov By measuring the incorporation of the ¹³C label into downstream metabolites, researchers can determine the activity of specific metabolic pathways. nih.gov This is particularly useful in studying diseases with altered metabolism, such as cancer. nih.gov
In quantitative proteomics, [U-¹³C₆]-L-Leucine is a key reagent in techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). ckisotopes.com Cells are grown in a medium where normal leucine is replaced with [U-¹³C₆]-L-Leucine, leading to the incorporation of the heavy amino acid into all newly synthesized proteins. ckisotopes.com This creates an ideal internal standard for quantifying changes in protein expression with high accuracy. ckisotopes.com The use of uniformly labeled tracers like [U-¹³C₆]-L-Leucine provides a broad overview of metabolic flux and is essential when a comprehensive understanding of a nutrient's utilization is required. nih.gov
Properties
Molecular Weight |
137.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for 13c6 L Leucine
Strategies for Chemical and Chemoenzymatic Synthesis of [13C6]-L-Leucine
The synthesis of [13C6]-L-leucine can be achieved through purely chemical methods, enzymatic methods, or a combination of both in chemoenzymatic approaches.
Chemical Synthesis: Purely chemical synthesis offers precise control over the placement of isotopic labels. One common strategy involves starting with a simple, commercially available 13C-labeled precursor. For instance, multi-step chemical reactions can be employed starting from precursors like [13C]-labeled pyruvic acid or [13C]-labeled acetic acid. mdpi.com A versatile approach utilizes palladium-catalyzed C(sp3)–H functionalization to introduce the 13C label. rsc.org Another method starts from pyroglutamic acid, which undergoes a series of reactions including ring opening and reduction to yield the desired labeled leucine (B10760876). mdpi.com These synthetic routes, while often complex and requiring careful optimization of reaction conditions, provide a high degree of control over the final product's structure and isotopic distribution.
Chemoenzymatic Synthesis: Chemoenzymatic methods combine the specificity of enzymes with the flexibility of chemical synthesis to create efficient pathways for producing isotopically labeled amino acids. nih.govumich.edu This approach often involves using enzymes to catalyze key steps in the synthesis, such as the formation of chiral centers, which can be challenging to achieve with high stereoselectivity through purely chemical means. For example, transaminases or amino acid dehydrogenases can be used to convert an isotope-labeled precursor, like a keto-acid, into the corresponding labeled L-amino acid. This strategy leverages the high efficiency and selectivity of enzymes to produce the desired L-enantiomer of leucine with high purity.
Biosynthesis: Biosynthetic methods utilize microorganisms or cell-free systems to produce [13C6]-L-Leucine. Genetically modified microorganisms, such as Corynebacterium glutamicum or Escherichia coli, can be cultured in media enriched with a 13C-labeled carbon source, such as [13C6]-glucose. nih.gov These microorganisms are engineered to overproduce specific amino acids, and by providing a fully labeled carbon source, all the carbon atoms in the synthesized leucine will be 13C. Cell-free protein synthesis (CFPS) systems also offer a powerful platform for producing labeled amino acids from inexpensive 13C-labeled precursors like 3-13C-pyruvate. copernicus.orgnih.gov
Precursor Selection and Optimization of 13C Isotopic Incorporation Efficiency
The choice of precursor is a critical factor that influences the efficiency and cost-effectiveness of [13C6]-L-leucine synthesis.
For microbial fermentation, uniformly labeled [13C6]-glucose is a common precursor. The efficiency of incorporation depends on the specific metabolic pathways utilized by the microorganism and the optimization of fermentation conditions to maximize the flux towards leucine biosynthesis. For instance, in Corynebacterium glutamicum, the production of L-[15N]leucine from [15N]ammonium sulfate (B86663) and a carbon source has been shown to have an isotopic efficiency of 90%. nih.gov
In chemical and chemoenzymatic synthesis, the selection of the labeled precursor is dictated by the synthetic route. Precursors such as [13C]-labeled α-ketoisocaproate, [13C]-pyruvic acid, or [13C]-acetic acid are often used. mdpi.comrsc.orgnih.gov The efficiency of incorporation in these methods is generally high, as the labeled atoms are introduced in specific, controlled chemical steps.
Recent advancements in cell-free synthesis have demonstrated the use of less expensive precursors like 3-13C-pyruvate to achieve high labeling efficiencies, often 70% or higher. copernicus.orgnih.gov Optimization in these systems involves adjusting buffer conditions, enzyme concentrations, and precursor concentrations to maximize the yield and isotopic enrichment of the final product. copernicus.org
| Synthesis Method | Common Precursors | Typical Isotopic Incorporation Efficiency |
| Chemical Synthesis | [13C]-pyruvic acid, [13C]-acetic acid, [13C]-methyl propylbromide | High, dependent on reaction stoichiometry and purification |
| Chemoenzymatic Synthesis | [13C]-α-ketoisocaproate, [13C]-labeled keto-acids | High, enzymatically controlled |
| Microbial Fermentation | [U-13C6]-glucose, [15N]ammonium sulfate | >90% for 15N, >98% for 13C in some systems nih.govsigmaaldrich.com |
| Cell-free Synthesis | 3-13C-pyruvate, 2-13C-methyl-acetolactate | ≥70% copernicus.orgnih.gov |
Purification and Quality Control of Isotopic Purity for Research Applications
Purification Methods: Following synthesis, the crude [13C6]-L-leucine product undergoes rigorous purification. Common techniques include:
Ion-Exchange Chromatography: This method separates amino acids based on their charge and is highly effective for removing unreacted precursors and other charged impurities. creative-proteomics.comphysiology.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for achieving high purity by separating the target compound from closely related impurities. qyaobio.comsilantes.com Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) can enhance separation efficiency. creative-proteomics.com
Solid-Phase Extraction (SPE): SPE is often used for sample cleanup and purification of the final product. tandfonline.com
Quality Control and Isotopic Purity Analysis: The isotopic enrichment and chemical purity of the final product are verified using various analytical techniques:
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for determining isotopic enrichment. tandfonline.comnih.gov These techniques can precisely measure the mass-to-charge ratio of the molecule, allowing for the quantification of the 13C content. Isotopic purity of over 98 atom % is often achieved. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the labeled compound and the specific positions of the 13C atoms. nih.govqyaobio.com
Amino Acid Analysis: This ensures the chemical purity of the L-leucine and quantifies the final product. creative-proteomics.com
The combination of these purification and analytical methods ensures that the [13C6]-L-leucine used in research applications is of the highest quality, leading to reliable and reproducible experimental results.
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determines isotopic enrichment and chemical purity. tandfonline.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies isotopic enrichment and assesses purity. creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular structure and label position. nih.govqyaobio.com |
| High-Performance Liquid Chromatography (HPLC) | Purifies the compound and verifies chemical purity. qyaobio.comsilantes.com |
| Amino Acid Analysis | Quantifies the final product and confirms chemical identity. creative-proteomics.com |
Advanced Analytical Methodologies for 13c6 L Leucine and Its Metabolites
Mass Spectrometry (MS) Based Approaches for Isotopic Tracingnih.govnih.govnih.gov
Mass spectrometry stands as a primary tool for isotopic tracer studies due to its high sensitivity and specificity. By measuring the mass-to-charge ratio of ionized molecules, MS can differentiate between unlabeled (endogenous) and 13C-labeled metabolites.
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a chemical derivatization step is required to increase their volatility. thermofisher.comd-nb.info Silylation is a common derivatization method, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create more stable and less moisture-sensitive derivatives.
In the context of [13C6]-L-leucine studies, GC-MS is frequently employed to determine the isotopic enrichment of leucine (B10760876) and its metabolites, such as α-ketoisocaproate (KIC), in biological samples like plasma and muscle tissue. researchgate.netnih.gov The separation of derivatized amino acids is achieved on a capillary column, followed by ionization and detection by the mass spectrometer. thermofisher.com By monitoring specific ions corresponding to the unlabeled (m+0) and labeled (m+6) versions of the metabolite, the degree of isotopic enrichment can be accurately quantified. nih.gov This approach has been instrumental in measuring muscle protein synthesis rates. nih.govnih.gov
Modern GC-MS techniques, including GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS), offer enhanced sensitivity, requiring only nanogram quantities of leucine for precise measurements. nih.govcambridge.org This allows for the analysis of individual proteins from small biopsy samples. nih.gov
Table 1: GC-MS Parameters for Amino Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | |
| Column Type | Capillary column (e.g., SLB™-5ms, TRACE TR-5) | thermofisher.com |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.govworktribe.com |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for the analysis of a wider range of non-volatile and thermally labile metabolites without the need for derivatization. nih.govnih.govspringernature.com This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
Stable isotope dilution (SID) LC-MS/MS is a gold standard for quantitative analysis. nih.govnist.govacs.orgresearchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard, such as [13C6]-L-leucine, to the sample. nih.govspringernature.com The analyte and the internal standard co-elute from the LC column and are subsequently detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov
LC-MS/MS is widely used for quantifying branched-chain amino acids, including leucine, and their downstream metabolites in various biological matrices like plasma. nih.govspringernature.com The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govspringernature.com
Table 2: Example MRM Transitions for BCAA Analysis via LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Leucine/Isoleucine | 132.2 | 86.4 | nih.govspringernature.com |
| [13C6, 15N]-Leucine (Internal Standard) | 139.2 | 92.4 | nih.govspringernature.com |
| Valine | 118.2 | 72.4 | nih.govspringernature.com |
| [13C5, 15N]-Valine (Internal Standard) | 124.2 | 77.4 | nih.govspringernature.com |
High-resolution mass spectrometry (HRMS) provides a significant advantage in metabolic flux analysis by enabling the precise determination of the mass isotopomer distribution (MID) of metabolites. nih.govresearchgate.netresearchgate.net Unlike nominal mass instruments, HRMS can distinguish between molecules with very similar masses, allowing for a detailed view of how the 13C label from [13C6]-L-leucine is incorporated into downstream metabolites. ckisotopes.comnih.govnih.gov
Direct infusion HRMS (DI-HRMS) is a high-throughput method for mapping metabolic flux. nih.gov This technique can rapidly determine the fate of stable isotopically labeled substrates by analyzing the full spectrum of labeled adducts. nih.gov The analysis of the MID provides a snapshot of the relative abundance of all isotopologues (molecules that differ only in their isotopic composition) of a given metabolite. This information is crucial for calculating metabolic fluxes through various pathways. researchgate.netcreative-proteomics.com For instance, by tracking the distribution of 13C atoms in intermediates of the tricarboxylic acid (TCA) cycle, researchers can quantify the contribution of leucine to cellular energy production. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Isotopic Tracers and Downstream Metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Carbon-13 Enrichment Analysisnih.govnih.govcreative-proteomics.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides unique information about the specific position of isotopes within a molecule. eurisotop.comnih.gov This capability is highly complementary to MS-based methods.
13C-NMR spectroscopy directly detects the 13C nuclei, providing a detailed map of carbon isotope distribution within a metabolite. nih.govresearchgate.net By analyzing the 13C-NMR spectrum of a metabolite isolated from a system fed with [13C6]-L-leucine, one can determine the specific carbon atoms that have incorporated the label. researchgate.net The splitting pattern of the NMR signals, caused by 13C-13C scalar coupling, reveals the connectivity of labeled carbons, providing information on which metabolic pathways were active. researchgate.net This method has been used to study the metabolism of [U-13C]leucine in cultured astroglial cells, identifying the various metabolites produced and released. researchgate.net
While direct 13C-NMR is highly informative, it can be limited by lower sensitivity compared to proton (1H) NMR. eurisotop.comacs.org Indirect detection methods, such as 1H-13C heteronuclear NMR experiments (e.g., HSQC, HMBC), offer a more sensitive alternative. eurisotop.com These experiments detect the 1H nuclei that are coupled to 13C nuclei. By analyzing the correlations in the 2D spectrum, one can infer the 13C labeling pattern. This approach combines the higher sensitivity of 1H detection with the specificity of 13C labeling, making it a powerful tool for tracing metabolic pathways. eurisotop.com Site-specific isotopic enrichment schemes can be employed to simplify spectra and allow for quantitative interpretation of relaxation experiments, providing insights into protein dynamics. nih.gov
13C-NMR for Direct Observation of Carbon Isotope Distribution.
Chromatographic Separation Techniques Coupled with Isotope Detection
The accurate analysis of [13C6]-L-Leucine and its metabolites from complex biological samples necessitates powerful separation techniques coupled with sensitive detection methods capable of differentiating between isotopologues. Gas chromatography (GC) and liquid chromatography (LC) are the two primary separation techniques employed, often in tandem with mass spectrometry (MS) for isotope detection. alexandraatleephillips.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of amino acids. alexandraatleephillips.com For GC analysis, amino acids like leucine must first be derivatized to increase their volatility. alexandraatleephillips.com Common derivatization methods include the formation of N-heptafluorobutyryl isobutyl esters or n-acetyl and alkoxycarbonyl esters, with the latter being noted for providing reproducible carbon isotope ratios. alexandraatleephillips.comnih.gov Following separation on a GC column, the eluting compounds are ionized and their mass-to-charge ratio is determined by a mass spectrometer. This allows for the quantification of [13C6]-L-Leucine and its labeled metabolites. nih.gov GC coupled with combustion-isotope ratio mass spectrometry (GC/C/IRMS) is a particularly powerful technique that requires only nanogram quantities of leucine, enabling the measurement of synthesis rates of individual proteins from small biopsy samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing amino acids without the need for derivatization, which can simplify sample preparation. alexandraatleephillips.comthermofisher.com However, the polar nature of amino acids can make their retention on standard reversed-phase LC columns challenging. thermofisher.comnih.gov To overcome this, various chromatographic strategies have been developed. Mixed-mode chromatography, for instance, can effectively separate underivatized branched-chain amino acids. nih.gov Another approach involves the use of ion-pairing reagents, though this can lead to contamination of the mass spectrometer's ion source. thermofisher.com High-performance liquid chromatography (HPLC) can also be used to purify leucine before analysis by isotope ratio mass spectrometry (IRMS). nih.gov
A study comparing different mass spectrometric methods for determining [13C]Leucine enrichment in human muscle protein found excellent correlation between a conventional dual inlet IRMS technique and two GC-based IRMS techniques. nih.gov The GC/combustion/IRMS method was noted for its high sensitivity. nih.gov
Table 1: Comparison of Chromatographic Techniques for [13C6]-L-Leucine Analysis
| Technique | Derivatization Required? | Sensitivity | Key Advantages | Key Disadvantages |
| GC-MS | Yes | High (nanogram quantities) nih.gov | Well-established, high sensitivity alexandraatleephillips.comnih.gov | Requires derivatization, which can add complexity alexandraatleephillips.com |
| LC-MS | No (typically) | Varies | No derivatization needed, suitable for polar compounds alexandraatleephillips.comthermofisher.com | Can have retention challenges for polar analytes thermofisher.comnih.gov |
| GC/C/IRMS | Yes | Very High (nanogram quantities) nih.gov | Extremely sensitive, allows for analysis of individual proteins from small samples nih.gov | Requires specialized instrumentation |
| HPLC-IRMS | No | Moderate (microgram quantities) nih.gov | Good for purification prior to isotopic analysis nih.gov | Less sensitive than GC/C/IRMS nih.gov |
Bioinformatic Tools and Algorithms for Isotopic Tracer Data Processing and Deconvolution
The data generated from stable isotope labeling experiments are complex, containing convoluted signals from both labeled and unlabeled metabolite populations. bioconductor.org Bioinformatic tools and algorithms are therefore essential for processing this data, correcting for natural isotope abundance, and deconvoluting overlapping spectra to accurately quantify the incorporation of the isotopic label.
A critical first step in data processing is the correction for the natural abundance of isotopes and the purity of the isotopic tracer. bioconductor.orgbio.tools Software tools like IsoCorrectoR and IsoCor are designed for this purpose. bioconductor.orgbio.tools IsoCorrectoR, an R-based tool, can correct data from both MS and MS/MS experiments for any tracer isotope and can handle high-resolution data from multiple-tracer experiments. bioconductor.org IsoCor is another tool that corrects raw mass spectrometry data for naturally occurring isotopes and tracer purity. bio.tools The Isotope Correction Toolbox (ICT) is specifically designed to handle the complexities of tandem mass spectrometry (MS/MS) data. oup.com
Following correction, the next step is often metabolic flux analysis (MFA), which quantifies the rates of metabolic pathways. vueinnovations.com Several software packages have been developed to facilitate MFA. INCA (Isotopomer Network Compartmental Analysis) is a MATLAB-based platform capable of both steady-state and isotopically non-stationary MFA. vueinnovations.comnih.gov This is particularly useful for studying organisms or cell cultures with slow labeling dynamics. nih.gov The MFA Suite™ is another toolkit that includes INCA, as well as ETA and PIRAMID , which assists in quantifying mass isotopomer distributions from mass spectrometry data. vueinnovations.com Other tools for untargeted detection and quantification of stable isotope-labeled compounds include NTFD , mzMatch–ISO , geoRge , and X13CMS . boku.ac.at
For differential analysis of targeted isotope-labeled metabolomics data, the DIMet tool has been developed. oup.com It performs differential and time-series analyses of corrected isotopic labeling data and can integrate this data with transcriptomics through network-based metabolograms. oup.com The deconvolution of complex spectra, especially from data-independent acquisition (DIA) mass spectrometry, is another significant challenge. researchgate.net Algorithms have been developed to improve the deconvolution of mixture spectra from ion-trap DIA-MS data. researchgate.net Furthermore, an iterative linear regression model has been developed to deconvolute overlapping isotopic peaks in full MS spectra from stable isotope-assisted metabolomics data. researchgate.net
Table 2: Selected Bioinformatic Tools for Isotopic Tracer Data Analysis
| Tool | Primary Function | Key Features |
| IsoCorrectoR | Correction for natural isotope abundance and tracer purity | R-based, handles MS and MS/MS data, supports multiple tracers bioconductor.org |
| IsoCor | Correction for natural isotope abundance and tracer purity | Corrects raw MS data, calculates isotopologue distribution and mean enrichment bio.tools |
| ICT (Isotope Correction Toolbox) | Correction of tandem mass spectrometry data | Handles ion fragmentation, written in Perl for cross-platform use oup.com |
| INCA (Isotopomer Network Compartmental Analysis) | Metabolic Flux Analysis (MFA) | MATLAB-based, performs both steady-state and non-stationary MFA vueinnovations.comnih.gov |
| MFA Suite™ | Metabolic Flux Analysis and data processing | Includes INCA, ETA, and PIRAMID for a comprehensive workflow vueinnovations.com |
| DIMet | Differential analysis of targeted tracer data | Performs differential and time-series analyses, integrates with transcriptomics oup.com |
Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation
Principles of 13C-MFA for Quantitative Analysis of Intracellular Carbon Fluxes
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful tool for quantifying intracellular metabolic fluxes. nih.gov The core principle involves introducing a ¹³C-labeled substrate, such as L-Leucine (13C6), into a biological system and monitoring the incorporation of the ¹³C label into various intracellular metabolites. rsc.orgresearchgate.net This process assumes the system is at both a metabolic and isotopic steady state, meaning the concentrations of metabolites and the isotopic labeling patterns are constant over time. rsc.org However, for systems with slower isotopic equilibration, like mammalian cells, isotopically nonstationary MFA (INST-MFA) can be employed, which analyzes the transient labeling patterns. rsc.orgvanderbilt.edu
The distribution of ¹³C isotopes in the downstream metabolites, known as isotopomer distributions, is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. vanderbilt.edu This data, along with measured rates of nutrient uptake and product secretion, is then used in a computational model of the metabolic network. nih.govvanderbilt.edu By minimizing the difference between the experimentally measured and the model-predicted isotopomer distributions, the intracellular fluxes can be estimated. nih.gov The selection of the ¹³C-tracer is critical for the precision of the estimated fluxes. researchgate.net
Elucidation of Leucine (B10760876) Transamination and Oxidative Decarboxylation Pathways
The catabolism of leucine begins with two primary steps: transamination and oxidative decarboxylation. nih.govreactome.org L-Leucine (13C6) is instrumental in elucidating these pathways. The initial step, catalyzed by branched-chain aminotransferase (BCAT), involves the transfer of the amino group from leucine to α-ketoglutarate, forming α-ketoisocaproate (KIC) and glutamate (B1630785). nih.govresearchgate.net The six ¹³C atoms from L-Leucine (13C6) are conserved in the resulting KIC molecule.
The subsequent irreversible step is the oxidative decarboxylation of KIC by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. reactome.orgresearchgate.net This reaction releases one carbon as ¹³CO₂ and produces isovaleryl-CoA, which retains five ¹³C atoms. nih.gov By tracing the appearance of ¹³C-labeled KIC and the release of ¹³CO₂, researchers can quantify the rates of both transamination and oxidative decarboxylation. core.ac.uk
Tracing of Leucine Carbon Skeleton Entry and Flux within the Tricarboxylic Acid (TCA) Cycle
The carbon skeleton of leucine, traced using L-Leucine (13C6), ultimately enters the Tricarboxylic Acid (TCA) cycle as acetyl-CoA. reactome.org Following oxidative decarboxylation to isovaleryl-CoA, a series of reactions convert it to acetyl-CoA and acetoacetate. nih.gov Specifically, the catabolism of [U-¹³C₆]leucine produces two molecules of M2 acetyl-CoA (containing two ¹³C atoms) and one molecule of M1 acetyl-CoA (containing one ¹³C atom). researchgate.netescholarship.org
This ¹³C-labeled acetyl-CoA then condenses with oxaloacetate to form citrate (B86180), introducing the ¹³C label into the TCA cycle. researchgate.net By analyzing the isotopomer distribution in TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, and malate, the flux of leucine-derived carbons through the cycle can be quantified. researchgate.netnih.gov This allows for the determination of how much leucine contributes to the TCA cycle pool relative to other substrates like glucose and glutamine. escholarship.org
Assessment of Branched-Chain Keto Acid (BCKA) Metabolism and Regulation using [13C6]-L-Leucine
The use of [¹³C₆]-L-leucine allows for the detailed assessment of branched-chain keto acid (BCKA) metabolism. scispace.com The first step in leucine catabolism is its reversible transamination to its corresponding BCKA, α-ketoisocaproic acid (KIC). researchgate.net By administering [¹³C₆]-L-leucine and measuring the enrichment of ¹³C in the KIC pool, the rate of this transamination can be determined. core.ac.uk
Furthermore, the subsequent irreversible oxidative decarboxylation of KIC by the BCKDH complex is a key regulatory point in BCAA catabolism. mdpi.com Tracing the conversion of ¹³C₆-KIC to ¹³C₅-isovaleryl-CoA and ¹³CO₂ provides a direct measure of BCKDH activity. core.ac.uk Studies have used this approach to investigate how BCKA metabolism is altered in various physiological and pathological states, such as in obesity and after gastric bypass surgery, revealing that elevated plasma BCKAs can reflect accelerated, not just impaired, BCAA catabolism. core.ac.uk
| Metabolite | Description | Role in BCAA Metabolism |
| α-ketoisocaproic acid (KIC) | The branched-chain keto acid derived from leucine. | Product of leucine transamination and substrate for oxidative decarboxylation. researchgate.net |
| α-keto-β-methylvaleric acid (KMV) | The branched-chain keto acid derived from isoleucine. | Product of isoleucine transamination. researchgate.net |
| α-ketoisovaleric acid (KIV) | The branched-chain keto acid derived from valine. | Product of valine transamination. researchgate.net |
Quantification of Anaplerotic and Cataplerotic Fluxes involving Leucine Metabolites
Anaplerosis refers to the replenishment of TCA cycle intermediates, while cataplerosis is their removal for biosynthetic pathways. L-Leucine (13C6) can be used to trace the contribution of leucine to these fluxes. The complete catabolism of leucine yields acetyl-CoA, which is not anaplerotic as it does not lead to a net increase in TCA cycle intermediates. reactome.org However, the intermediates of leucine catabolism can influence anaplerotic and cataplerotic pathways.
For instance, the glutamate formed during leucine transamination can enter the TCA cycle as α-ketoglutarate, an anaplerotic reaction. researchgate.net Conversely, TCA cycle intermediates can be used for the synthesis of other amino acids, a cataplerotic process. While leucine itself is ketogenic, its metabolism is interconnected with that of glucogenic amino acids and TCA cycle dynamics. researchgate.net In some contexts, BCKA administration has been suggested to attenuate cataplerosis. researchgate.net
Role in Investigating De Novo Synthesis Pathways (e.g., lipogenesis, gluconeogenesis) via Leucine Catabolism
L-Leucine (13C6) is a valuable tool for investigating how leucine catabolism contributes to de novo synthesis pathways, particularly lipogenesis. The acetyl-CoA produced from leucine breakdown can be a substrate for the synthesis of fatty acids. nih.govresearchgate.net By tracing the incorporation of the ¹³C label from L-Leucine (13C6) into fatty acids like palmitate, the contribution of leucine to the lipogenic acetyl-CoA pool can be quantified. escholarship.orgnih.gov
Studies have shown that in adipocytes, leucine is a significant precursor for fatty acid synthesis. nih.gov For example, tracing with [U-¹³C₆]leucine has demonstrated that its carbon skeleton is readily incorporated into citrate, the precursor for cytosolic acetyl-CoA used in lipogenesis. researchgate.netescholarship.org While leucine is a ketogenic amino acid and not a direct substrate for gluconeogenesis, the nitrogen from its transamination can be transferred to pyruvate (B1213749) to form alanine, which is a key gluconeogenic substrate. nih.gov
Analysis of Amino Acid Interconversion and Whole-Body/Organ-Specific Amino Acid Homeostasis in Animal Models
L-Leucine (13C6) is utilized in animal models to study the complex interplay of amino acid interconversion and homeostasis at both the whole-body and organ-specific levels. ukisotope.comnih.gov By introducing [¹³C₆]-L-leucine into an animal, often through diet or infusion, researchers can track the movement and transformation of leucine throughout the body. ukisotope.comresearchgate.net
Research Applications in Protein Synthesis and Turnover Dynamics
Measurement of Protein Synthesis Rates (Fractional Synthetic Rate, FSR) using [13C6]-L-Leucine and its Metabolites
The fractional synthetic rate (FSR) is a key metric used to quantify the rate at which new proteins are synthesized within a specific tissue or cell type. The precursor-product method, which utilizes stable isotope-labeled amino acids like L-Leucine (13C6), is a common approach to determine FSR. humankinetics.comkcl.ac.uk This method involves administering the labeled amino acid, often through intravenous infusion, and then measuring its incorporation into newly synthesized proteins over a defined period, typically ranging from 3 to 12 hours. humankinetics.comkcl.ac.uk
The calculation of FSR is based on the precursor-product principle, which relates the enrichment of the labeled amino acid in the precursor pool (e.g., plasma or intracellular fluid) to its enrichment in the final product (i.e., the newly synthesized protein). physiology.orgnih.gov By taking tissue samples, such as muscle biopsies, at different time points, researchers can determine the rate of incorporation and thus calculate the FSR, usually expressed as the percentage of protein synthesized per hour (%/h). humankinetics.comkcl.ac.uk
While L-Leucine (13C6) is a valuable tracer, other labeled amino acids, such as L-[ring-13C6]phenylalanine, are also frequently used. physiology.orgportlandpress.comcambridge.orgphysiology.org The choice of tracer can influence the absolute FSR values obtained, highlighting the importance of consistency in experimental design when comparing results across different studies. physiology.org For instance, studies have shown that FSR values calculated using leucine (B10760876) tracers can be approximately 20% greater than those calculated with phenylalanine tracers. physiology.org
Application of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique in quantitative proteomics. thermofisher.comfishersci.com It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth and translation. thermofisher.com L-Leucine (13C6) is one of the "heavy" amino acids used in SILAC experiments. creative-biolabs.comthermofisher.com
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. fishersci.comthermofisher.com One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., 12C6-L-Leucine), while the other is grown in "heavy" medium containing the stable isotope-labeled version (e.g., 13C6-L-Leucine). creative-biolabs.comfishersci.com Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. creative-biolabs.com
After the labeling period, the two cell populations can be subjected to different experimental conditions. The cells are then lysed, and the protein extracts are combined in a 1:1 ratio. thermofisher.com The combined sample is then analyzed by mass spectrometry. Because the "heavy" and "light" proteins are chemically identical, they behave similarly during sample processing and analysis. However, they can be distinguished by their mass difference in the mass spectrometer. creative-biolabs.com The predictable mass shift of 6 Daltons for each incorporated 13C6-L-Leucine allows for the relative quantification of proteins between the two samples. nih.govukisotope.com
For SILAC to be effective, complete or near-complete incorporation of the labeled amino acid is crucial. nih.gov In some cases, such as with the bacterium Bifidobacterium longum, specialized semi-defined media must be developed to ensure high-level, stable incorporation of [13C6]leucine. nih.gov
The primary application of SILAC is the quantitative comparison of protein expression levels between different cellular states, such as healthy versus diseased cells or treated versus untreated cells. creative-biolabs.com By analyzing the mass spectra, the relative abundance of a protein in the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. thermofisher.com
For example, a study using SILAC with [13C6]leucine was able to quantify proteins in Bifidobacterium longum and identify those with expression rate variations of at least 50% with high confidence. nih.gov Another study utilized SILAC to investigate protein abundance differences in vascular endothelial cells grown in normal versus high glucose media, mimicking conditions of hyperglycemia. nih.gov This approach can also be adapted for "dynamic SILAC" (dSILAC) or "pulsed SILAC" (pSILAC) experiments to measure protein turnover rates. thermofisher.commdpi.com
Methodological Design and Implementation of SILAC Experiments with [13C6]-L-Leucine.
Investigation of Protein Turnover Dynamics in Cellular and Ex Vivo Tissue Models
Understanding protein turnover, the balance between protein synthesis and degradation, is crucial for comprehending how cells maintain homeostasis and respond to various stimuli. ckisotopes.comnih.gov L-Leucine (13C6) serves as a key tracer in studies investigating these dynamics in both cellular and ex vivo tissue models.
In cellular models, dynamic SILAC (dSILAC) is a common approach. thermofisher.com Cells are initially grown in a "light" medium and then switched to a "heavy" medium containing 13C6-labeled amino acids. thermofisher.commdpi.com By collecting and analyzing samples at different time points after the switch, researchers can track the incorporation of the heavy label into proteins, allowing for the calculation of synthesis rates and protein half-lives. thermofisher.commdpi.com This method has been applied to various cell types, including human adenocarcinoma cells and rat neurons, to map proteome dynamics. thermofisher.comckisotopes.com
In more complex systems like whole animals or ex vivo tissues, the administration of the stable isotope tracer is a key challenge. ckisotopes.com One approach is to incorporate the labeled amino acid into the diet. ckisotopes.com Another method, particularly for studying specific organs or tissues, is the use of pulse-chase protocols where the tracer is infused for a set period, and then its decay or dilution is monitored over time in collected samples. biorxiv.org For example, the Stable Isotope Labeling Kinetics (SILK) protocol, which involves a 9-hour intravenous infusion of 13C6-Leucine, has been used to determine the turnover of proteins in human cerebrospinal fluid. biorxiv.org
These studies provide valuable insights into how protein turnover is regulated and how it might be altered in disease states. For instance, abnormalities in the turnover of specific proteins have been linked to conditions like Alzheimer's disease and type 1 diabetes. biorxiv.org
Analysis of Differential Synthesis Rates for Specific Protein Fractions (e.g., myofibrillar, sarcoplasmic) in Animal Models
Skeletal muscle is composed of different protein fractions that have distinct functions and, consequently, may exhibit different rates of synthesis in response to stimuli like nutrition and exercise. The two major fractions are myofibrillar proteins, which form the contractile apparatus, and sarcoplasmic proteins, which include enzymes and other proteins in the cytoplasm. nih.gov
Using stable isotope tracers like L-[ring-13C6]phenylalanine or [13C]leucine, researchers can measure the FSR of these specific protein fractions. nih.govresearchgate.net Studies in animal models and humans have shown that the synthesis rates of myofibrillar and sarcoplasmic proteins can be differentially regulated.
For example, a study in healthy young men found that protein ingestion at rest stimulated both myofibrillar and sarcoplasmic protein synthesis. nih.gov However, when protein ingestion was combined with resistance exercise, the synthesis of only the myofibrillar protein fraction was sustained for a longer period. nih.gov This highlights the specific anabolic effect of exercise on contractile proteins.
Another study investigated the basal synthesis rates of these fractions in different human muscles with varying fiber-type compositions (soleus, vastus lateralis, and triceps). researchgate.net They found that while there were small, statistically significant differences, the biological significance was likely minimal, suggesting that anatomical location and fiber type are not major determinants of basal muscle protein synthesis rates in humans. researchgate.net During an amino acid infusion, the myofibrillar protein FSR increased about threefold, while the sarcoplasmic FSR doubled from basal values in all muscles studied. researchgate.net
The ability to measure the synthesis rates of specific protein fractions provides a more detailed understanding of muscle remodeling and adaptation to various interventions.
Table 1: Basal Fractional Synthetic Rates (FSR) of Myofibrillar and Sarcoplasmic Proteins in Different Human Muscles
| Muscle | Fiber Type Composition (Type I %) | Myofibrillar FSR (%/h) | Sarcoplasmic FSR (%/h) |
| Soleus | 83 ± 4 | 0.034 ± 0.001 | 0.064 ± 0.001 |
| Vastus Lateralis | 59 ± 3 | 0.031 ± 0.001 | 0.060 ± 0.001 |
| Triceps | 22 ± 2 | 0.027 ± 0.001 | 0.055 ± 0.001 |
| Data adapted from a study on healthy, young men after an overnight fast. researchgate.net |
Methodological Considerations for Isotope Dilution in Protein Synthesis Studies
Accurate measurement of protein synthesis using stable isotopes relies on several key methodological considerations, particularly concerning the determination of the true precursor enrichment for protein synthesis. This is often referred to as the issue of isotope dilution.
The ideal precursor for calculating FSR is the aminoacyl-tRNA, which is the immediate source of amino acids for protein synthesis. portlandpress.com However, directly measuring the enrichment of labeled amino acids in the aminoacyl-tRNA pool is technically challenging. physiology.org Therefore, researchers often use surrogate precursor pools, such as the enrichment of the labeled amino acid in the plasma or the intracellular fluid of the tissue being studied. physiology.org
The choice of the precursor pool can significantly impact the calculated FSR. physiology.org Plasma amino acid enrichment is easier to measure but may overestimate the true precursor enrichment, leading to an underestimation of the FSR. Conversely, intracellular free amino acid enrichment is considered a better proxy but is still an average of the entire cell and may not perfectly reflect the enrichment at the site of protein synthesis. physiology.org
Another important consideration is the duration of the isotope infusion. humankinetics.comkcl.ac.uk The time between tissue biopsies must be sufficient to allow for measurable incorporation of the tracer into the protein product. humankinetics.com Short incorporation intervals can be analytically challenging due to the variability in responses between individuals. physiology.org
Furthermore, the choice of the tracer amino acid itself is a critical factor. As mentioned previously, studies have demonstrated that FSR values can differ depending on whether a leucine or phenylalanine tracer is used. physiology.org This underscores the need for careful consideration and consistency in experimental design to allow for valid comparisons between studies. physiology.orgphysiology.org
13c6 L Leucine in the Study of Cellular Signaling Pathways
Investigating Leucine-Mediated Activation of the Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. mdpi.com The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid availability, with leucine (B10760876) being a potent activator. medchemexpress.comnih.gov [13C6]-L-Leucine has been instrumental in unequivocally demonstrating that leucine itself, and not just its downstream metabolites, directly triggers the mTORC1 signaling cascade. frontiersin.org
Researchers utilize [13C6]-L-Leucine in cell culture or in vivo models to trace its direct influence on mTORC1. By introducing [13C6]-L-Leucine, scientists can confirm that the subsequent activation of mTORC1 is a direct response to leucine availability. nih.gov The activation is typically measured by observing the phosphorylation status of mTORC1's key downstream targets. The heavy isotope label allows for precise quantification and differentiation from pre-existing, unlabeled leucine pools within the cell.
Studies have shown that providing an oral dose of leucine-enriched essential amino acids stimulates a rapid and strong activation of the mTOR signaling pathway in human skeletal muscle. nih.gov This activation is a cornerstone of leucine's anabolic effects, promoting protein synthesis. metwarebio.com The use of stable isotope tracers like [13C6]-L-Leucine is crucial for these human studies, allowing for safe and accurate measurement of metabolic responses to nutrient intake. technologynetworks.com
Elucidation of Upstream Regulators and Downstream Effectors of mTOR Signaling in Response to Leucine
The mTORC1 pathway is a complex network of proteins. nih.gov [13C6]-L-Leucine aids in mapping this network by allowing researchers to observe the specific components that respond to leucine.
Upstream Regulators: Several proteins are proposed to be cellular leucine sensors. mdpi.com Key among these are the Sestrin2 and the leucyl-tRNA synthetase (LRS). mdpi.comnih.gov Sestrin2 is a protein that, in the absence of leucine, binds to and inhibits the GATOR2 complex, which is an activator of mTORC1. nih.gov When leucine levels rise, it binds directly to Sestrin2, causing it to release GATOR2 and thereby activating mTORC1 signaling. nih.gov Similarly, LRS can sense intracellular leucine levels and, when leucine is abundant, it acts as a GTPase-activating protein (GAP) for the RagD GTPase, a key step in mTORC1 activation at the lysosome. mdpi.comanimbiosci.org Experiments using [13C6]-L-Leucine help confirm that it is the binding of leucine itself to these sensors that initiates the signaling cascade.
Downstream Effectors: The primary function of mTORC1 activation by leucine is to promote protein synthesis. nih.gov This is achieved through the phosphorylation of two main downstream effectors: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govmdpi.commedcraveonline.com Phosphorylation of S6K1 enhances mRNA translation, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing protein synthesis to proceed. medcraveonline.comnih.gov
By using [13C6]-L-Leucine, researchers can create a direct link between leucine administration, the activation of these effectors, and the final physiological outcome—the synthesis of new proteins. The incorporation of the ¹³C-labeled leucine into newly synthesized proteins can be quantified using mass spectrometry, providing a direct measure of the rate of protein synthesis. nih.gov
Table 1: Effect of Leucine Ingestion on mTORC1 Signaling and Protein Synthesis
This table summarizes typical findings from studies investigating the effects of leucine on the mTORC1 pathway. Data is illustrative of results seen in human skeletal muscle following ingestion of essential amino acids (EAA) with or without leucine enrichment.
| Parameter | Fasting State (Baseline) | Post-EAA Ingestion | Post-EAA + Leucine Ingestion |
| p-S6K1 (Thr389) Phosphorylation | Low | Increased | Significantly Increased |
| p-4E-BP1 (Ser65) Phosphorylation | Low | Increased | Significantly Increased |
| Myofibrillar Protein Synthesis Rate (%/hr) | ~0.05% | ~0.085% | >0.085% (prolonged) |
Data compiled from representative findings in studies such as those by Moberg et al. and Dickinson et al. nih.govphysiology.org
Exploration of Amino Acid Sensing Mechanisms at the Cellular Level
Beyond mTORC1, cells possess intricate systems for sensing amino acid availability. mdpi.com [13C6]-L-Leucine is a critical tool for dissecting these mechanisms. It allows researchers to distinguish between the roles of extracellular versus intracellular amino acid concentrations and the specific transporters involved. nih.gov
For instance, studies have shown that the transport of leucine into the cell, often mediated by transporters like the L-type amino acid transporter 1 (LAT1), is a crucial step for mTORC1 activation. metwarebio.comnih.gov Some research suggests a model where the influx of leucine is coupled with the efflux of glutamine, indicating a sophisticated interplay between different amino acid pools that is necessary for signaling. nih.gov Using [13C6]-L-Leucine enables precise tracking of its transport across the cell membrane and its subsequent engagement with intracellular sensors like Sestrin2 and LRS. mdpi.comnih.gov This helps to build a comprehensive picture of how a cell "knows" when sufficient leucine is present to commit to energy-intensive processes like growth. mdpi.com
Interplay between Leucine Metabolism and Other Nutrient Sensing Pathways
Leucine is not only a signaling molecule but also a metabolic substrate. mdpi.com After its initial role in activating mTORC1, leucine can be catabolized. The first step is its transamination to α-ketoisocaproate (α-KIC). metwarebio.com Subsequently, α-KIC can be oxidized to produce acetyl-CoA and acetoacetate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. metwarebio.com
The use of [13C6]-L-Leucine allows researchers to perform metabolic flux analysis, tracing the ¹³C atoms as they are incorporated into various metabolic intermediates. nih.gov This technique reveals how leucine catabolism contributes to the cell's energy pool and biosynthetic precursors. nih.govresearchgate.net For example, tracing the ¹³C label from leucine into TCA cycle intermediates like citrate (B86180) or α-ketoglutarate can quantify its anaplerotic role (the replenishment of cycle intermediates). nih.govphysiology.org
This tracing capability is vital for understanding the crosstalk between different nutrient-sensing pathways. For instance, studies have explored how leucine metabolism integrates with glucose and fatty acid oxidation. frontiersin.orgnih.gov The acetyl-CoA derived from leucine can influence pathways regulated by energy status, such as the AMP-activated protein kinase (AMPK) pathway. frontiersin.org Recent findings even suggest that leucine-derived acetyl-CoA can directly regulate mTORC1 activity through the acetylation of a key regulatory component, Raptor, adding another layer of control. animbiosci.org By using [13C6]-L-Leucine, scientists can quantify these metabolic shifts and understand how the cell coordinates its response to multiple nutrient inputs. physiology.orgnih.gov
Applications in Specific Research Models
In Vitro Cellular Models for Metabolic and Signaling Studies
L-leucine (13C6) is extensively used in cultured cells to investigate metabolic fluxes and signaling pathways. Muscle cell lines, adipocytes, and hepatocytes are common models for these studies.
In adipocytes , such as 3T3-L1 cells, [U-13C6]leucine tracers have been instrumental in quantifying the contribution of branched-chain amino acids (BCAAs) to lipogenesis and mitochondrial metabolism. nih.govresearchgate.net Studies have shown that upon differentiation, adipocytes increase BCAA catabolic flux, with leucine (B10760876) accounting for a significant portion of the lipogenic acetyl-CoA pool. nih.govnih.gov For instance, in differentiated 3T3-L1 adipocytes, leucine's contribution to lipogenic acetyl-CoA increased to 23%, a substantial rise from undetectable levels in pre-adipocytes. nih.gov This metabolic reprogramming highlights the functional role of BCAA catabolism in adipocyte differentiation. nih.gov Similar trends have been observed in primary human adipocytes, suggesting that BCAA metabolism is a key feature of human adipogenesis. nih.govresearchgate.net Furthermore, research using [U-13C6]leucine in Bckdha-deficient 3T3-L1 adipocytes demonstrated a significant decrease in the incorporation of the tracer into citrate (B86180), confirming the impact of impaired BCAA catabolism. nih.gov
In muscle cell lines , like C2C12 myotubes, L-leucine has been shown to enhance oxidative metabolism. researchgate.netmdpi.com Studies have demonstrated that leucine treatment can increase oxygen consumption and mitochondrial biogenesis, suggesting a shift towards a more oxidative profile. researchgate.net This is crucial for understanding how leucine supplementation may improve muscle function. The use of L-leucine (13C6) allows for precise tracking of leucine's contribution to energy production and protein synthesis within these cells.
Hepatocytes are another critical model for studying amino acid metabolism. While specific data on L-leucine (13C6) in primary hepatocytes is detailed, the use of stable isotope tracers in these cells is a well-established method for metabolic flux analysis. eurisotop.combiorxiv.org This technique allows researchers to understand how the liver processes amino acids and how this is altered in disease states like nonalcoholic fatty liver disease (NAFLD). physiology.org
The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique often employs "heavy" amino acids like L-leucine (13C6) to quantify protein abundance and turnover in various cell lines, including human A549 adenocarcinoma cells. thermofisher.com
Table 1: Application of L-Leucine (13C6) in In Vitro Cellular Models
Ex Vivo Tissue Preparations for Dynamic Metabolic Analysis
Ex vivo models, such as isolated perfused organs and tissue explants, bridge the gap between in vitro and in vivo research. L-leucine (13C6) is used in these systems to study the metabolism of an intact organ or tissue in a controlled environment.
Isolated perfused hearts have been used to study myocardial metabolism. For example, in Langendorff perfused rat hearts, the oxidation of labeled leucine was shown to reach a steady state within minutes. nih.govphysiology.org This allows for the investigation of substrate competition, such as the inhibitory effect of pyruvate (B1213749) on leucine oxidation. nih.govphysiology.org These studies provide detailed insights into the heart's fuel preferences under various physiological conditions.
Adipose tissue explants are another valuable ex vivo model. Research on these explants helps to understand the tissue's metabolic responses to different stimuli. The use of L-leucine (13C6) in these preparations can elucidate the pathways of BCAA metabolism and their role in adipose tissue function. umd.edu
Table 2: Application of L-Leucine (13C6) in Ex Vivo Tissue Preparations
In Vivo Animal Models for Systemic and Organ-Specific Metabolic Investigations
In vivo studies using L-leucine (13C6) in animal models are crucial for understanding the integrated metabolic effects of leucine at the whole-body level.
In mice , L-leucine (13C6) has been used to investigate the synergistic effects of leucine and other compounds, like resveratrol, on insulin (B600854) sensitivity and fat metabolism. medchemexpress.com Such studies have demonstrated significant reductions in body weight and visceral adipose tissue mass. medchemexpress.com Furthermore, [13C6]leucine has been employed in mouse models of nonalcoholic fatty liver disease (NAFLD) to trace the metabolic fates of BCAAs and understand their contribution to the disease's progression. physiology.org The SILAM (Stable Isotope Labeling in Mammals) technique, which involves feeding mice a diet containing labeled amino acids like L-leucine (13C6), allows for the quantitative analysis of proteome turnover in various tissues. otsuka.co.jp
In piglets , [13C6,15N]-L-leucine has been used to measure myocardial metabolism and protein synthesis during mechanical circulatory support. nih.govphysiology.org These studies help to understand how the heart adapts its metabolism under stress.
In rats , L-leucine (13C6) has been used to study postprandial protein metabolism and the effects of leucine on muscle protein synthesis. wur.nl These studies have shown that leucine can stimulate protein synthesis and that its metabolites may also have anabolic properties. caldic.com
Table 3: Application of L-Leucine (13C6) in In Vivo Animal Models
Theoretical Frameworks and Computational Modeling for 13c6 L Leucine Tracer Data
Principles of Metabolic Control Analysis (MCA) and Flux Balance Analysis (FBA) in Isotope Tracing
Metabolic Control Analysis (MCA) and Flux Balance Analysis (FBA) are two distinct but complementary computational approaches used to understand and predict metabolic behavior. mdpi.com While not always directly applied to the raw data from [13C6]-L-Leucine tracing, they provide the theoretical underpinnings for interpreting flux data derived from such experiments.
Metabolic Control Analysis (MCA) is a mathematical framework used to quantify the degree of control that specific enzymes or transporters exert over metabolic fluxes and metabolite concentrations within a pathway at a steady state. wikipedia.org MCA introduces the concept of control coefficients, which describe the fractional change in a system variable (like pathway flux) in response to a fractional change in an enzyme's activity. wikipedia.org The flux control summation theorem is a key principle of MCA, stating that the control of a pathway's flux is distributed among all the enzymes in that pathway. wikipedia.org This framework is crucial for understanding how perturbations, such as nutrient availability or genetic modifications, can alter the flow of metabolites, including the pathways traced by [13C6]-L-Leucine. For instance, MCA can help identify rate-limiting steps in protein synthesis or catabolism where leucine (B10760876) is a key component.
Flux Balance Analysis (FBA) is a constraint-based modeling approach that predicts metabolic flux distributions throughout a genome-scale metabolic network. mdpi.comresearchgate.net It operates on the assumption of a metabolic steady state, where the production and consumption rates of intracellular metabolites are balanced. mdpi.comnih.gov FBA utilizes the stoichiometry of all known metabolic reactions in an organism and applies physicochemical constraints (e.g., thermodynamic feasibility, enzyme capacity) to define a space of possible flux distributions. mdpi.com By defining a biological objective, such as the maximization of biomass production, FBA can predict a single optimal flux distribution. In the context of [13C6]-L-Leucine tracing, FBA can be used to generate in silico predictions of metabolic states, which can then be validated or refined using the experimentally determined flux data.
The integration of isotope tracing data with these models allows for a more accurate and comprehensive understanding of metabolic regulation.
Development of Compartmental Models for Leucine Kinetics and Metabolic Fate
Compartmental models are a cornerstone for analyzing kinetic data from [13C6]-L-Leucine tracer studies. These models simplify complex biological systems into a series of interconnected compartments, each representing a distinct physiological or biochemical pool of leucine.
The development of these models involves defining the compartments and the rates of transfer (fluxes) between them. A common approach involves administering the [13C6]-L-Leucine tracer and then measuring its appearance and disappearance, along with its labeled metabolites, in accessible compartments like blood plasma over time. nih.govnih.gov These time-course data are then fitted to a system of differential equations that describe the model.
A seminal study proposed a comprehensive 10-compartment model for leucine and its transamination product, α-ketoisocaproate (KIC), in humans. nih.gov This model was developed using data from multiple tracer experiments involving both stable ([1-13C]leucine) and radioactive isotopes. The model was able to precisely estimate key fluxes such as the rate of leucine appearance from protein breakdown, its incorporation into protein, and its oxidation. nih.gov
Key features of these compartmental models include:
Plasma Leucine and KIC: Separate compartments representing the pools of these molecules in the blood.
Intracellular Space: Compartments representing the intracellular environment where leucine is utilized for protein synthesis or transaminated to KIC.
Protein Pool: A compartment representing the incorporation of labeled leucine into tissue proteins.
Bicarbonate Pools: Compartments to model the fate of the 13C label that is released as 13CO2 during leucine oxidation. nih.gov
These models can vary in complexity. For example, simpler two-compartment models are often used to analyze postprandial protein turnover, distinguishing between accessible (plasma) and peripheral compartments. physiology.org More complex, multi-compartmental models are required to capture finer details of whole-body amino acid metabolism. nih.govresearchgate.net The choice of model depends on the specific research question and the available experimental data. researchgate.net
Below is an interactive table summarizing different compartmental models used for leucine kinetics.
| Model Complexity | Number of Compartments | Key Fluxes Measured | Typical Application | Reference |
| Two-Compartment | 2 | Phenylalanine kinetics (as a proxy for general amino acid kinetics) | Postprandial protein turnover | physiology.org |
| Multi-Compartment | 4+ | Apolipoprotein E (apoE) and amyloid β (Aβ) clearance | Brain protein turnover | researchgate.net |
| Comprehensive | 10 | Leucine appearance from protein breakdown, incorporation into protein, oxidation | Whole-body leucine and KIC kinetics | nih.gov |
Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) Methodologies
Traditional Metabolic Flux Analysis (MFA) requires the biological system to be in both a metabolic and isotopic steady state. researchgate.net However, achieving isotopic steady state can be slow, particularly in systems with large metabolite pools or slow turnover rates, such as in mammalian cells or plants. researchgate.netfrontiersin.org Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) overcomes this limitation by analyzing labeling patterns during the transient phase before isotopic equilibrium is reached. vanderbilt.edunih.gov
The INST-MFA methodology involves introducing a 13C-labeled substrate, such as [13C6]-L-Leucine, and collecting samples at multiple time points during the labeling transient. frontiersin.orgvanderbilt.edu The mass isotopomer distributions of intracellular metabolites are measured at each time point. frontiersin.org This time-course data is then computationally fitted to a model of the metabolic network to estimate fluxes and, in some cases, metabolite pool sizes. researchgate.net
Advantages of INST-MFA include:
Shorter Experiment Times: Experiments can be conducted over minutes to hours rather than days. frontiersin.orgvanderbilt.edu
Applicability to Slow Systems: It is well-suited for studying metabolism in systems that are slow to label, such as mammalian cell cultures. researchgate.net
Increased Sensitivity: INST-MFA can provide more precise estimates for certain fluxes, particularly those in reversible reactions and pathways with large intermediate pools. researchgate.net
Estimation of Pool Sizes: The transient labeling data contains information that can be used to estimate the sizes of metabolite pools, which is not possible with steady-state MFA. researchgate.net
INST-MFA has been successfully applied to study metabolic reprogramming in cancer cells, where it was used to quantify fluxes in central carbon metabolism in response to the expression of the Myc oncogene. vanderbilt.edu This approach is readily applicable to complex models where direct extraction of free intracellular metabolites is challenging. vanderbilt.edu
Software Tools and Algorithms for Isotopic Tracer Data Interpretation and Flux Estimation
The analysis of isotopic tracer data, including that from [13C6]-L-Leucine, is computationally intensive and relies on specialized software tools and algorithms. These tools perform several critical functions, from correcting raw mass spectrometry data to estimating metabolic fluxes by fitting data to complex models.
Data Correction and Pre-processing: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H). Software like AccuCor2 has been developed to perform accurate natural abundance correction, especially for dual-isotope tracer experiments (e.g., 13C-15N). nih.gov Another tool, IsoCor , is also widely used for this purpose. nih.gov
Flux Estimation and Modeling: Several software packages are available to perform MFA and INST-MFA. These tools typically use iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured labeling patterns.
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package for INST-MFA that allows users to construct metabolic models, perform tracer experiment design, and estimate fluxes with confidence intervals.
Metran: A legacy tool that provided capabilities for flux analysis.
13CFLUX2: A high-performance software for steady-state MFA and INST-MFA, capable of handling large-scale metabolic networks.
MetaFluxNet: A program package designed for managing metabolic reaction information and performing quantitative metabolic flux analysis in an interactive way. science.gov
General Data Analysis and Visualization: Other software is used for the initial processing and visualization of mass spectrometry data and for statistical analysis.
Skyline: A freely available application for building quantitative methods and analyzing mass spectrometer data from targeted proteomics and metabolomics experiments. ckisotopes.com
GraphPad Prism: Widely used for data visualization, statistical analysis, and fitting data to non-linear regression models, which is essential for analyzing kinetic curves from tracer studies. mdpi.com
The table below summarizes some of the key software tools used in the analysis of stable isotope tracer data.
| Software Tool | Primary Function | Key Features | Reference |
| AccuCor2 | Isotope natural abundance correction | Designed for dual-isotope (e.g., 13C-15N, 13C-2H) tracer data; resolution-dependent correction. | nih.gov |
| IsoCor | Isotope natural abundance correction | Corrects for tracer impurity and natural abundance; widely established. | nih.gov |
| INCA | (INST-)MFA Flux Estimation | MATLAB-based; supports model construction, experiment design, flux estimation. | |
| 13CFLUX2 | (INST-)MFA Flux Estimation | High-performance for large-scale networks; supports steady-state and non-stationary analysis. | |
| MetaFluxNet | Metabolic Flux Analysis | Interactive management of metabolic models and quantitative flux analysis. | science.gov |
| Skyline | MS Data Analysis | Targeted proteomics/metabolomics method creation and data analysis. | ckisotopes.com |
| GraphPad Prism | Statistical Analysis & Visualization | Non-linear regression for kinetic curve fitting, statistical testing. | mdpi.com |
Future Directions and Emerging Research Avenues
Integration of [13C6]-L-Leucine Tracing with Multi-Omics Technologies
The integration of [13C6]-L-leucine tracing with multi-omics technologies, such as proteomics, metabolomics, and transcriptomics, represents a significant leap forward in systems biology. This synergistic approach allows for a more holistic view of cellular processes, moving beyond the analysis of single molecular types to a comprehensive understanding of how different biological layers interact and influence one another. diva-portal.org
By combining stable isotope tracing with these high-throughput analytical techniques, researchers can simultaneously measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). diva-portal.orggenomabfx.com For instance, after introducing [13C6]-L-leucine into a biological system, scientists can track the incorporation of the labeled carbon atoms into newly synthesized proteins, providing a direct measure of protein synthesis rates. creative-proteomics.com This data can then be correlated with transcriptomic data to understand the transcriptional regulation of protein production and with metabolomic data to see how protein synthesis impacts metabolic pools. springernature.com
This integrated approach is particularly valuable for elucidating complex metabolic networks. nih.gov It can help to identify novel metabolic pathways, understand regulatory mechanisms, and build more accurate computational models of metabolism. nih.gov The combination of these technologies has already been applied in various research areas, including cancer metabolism and cardiovascular disease, to uncover new insights into disease pathogenesis. frontiersin.orgresearchgate.net
Table 1: Integration of [13C6]-L-Leucine with Multi-Omics
| Omics Technology | Information Gained with [13C6]-L-Leucine | Research Application |
| Proteomics | Quantification of protein synthesis, identification of newly synthesized proteins, analysis of post-translational modifications. creative-proteomics.com | Understanding protein turnover, studying protein-protein interactions, identifying biomarkers. genomabfx.com |
| Metabolomics | Tracing the fate of leucine (B10760876) carbons through metabolic pathways, quantifying metabolic fluxes, identifying novel metabolites. creative-proteomics.com | Mapping metabolic networks, studying metabolic disorders, drug discovery. frontiersin.org |
| Transcriptomics | Correlating changes in gene expression with metabolic and proteomic data. springernature.com | Understanding the transcriptional regulation of metabolism, identifying gene-metabolite relationships. |
Spatially Resolved Isotope Tracing Techniques
A significant frontier in metabolic research is the ability to visualize metabolic activity within the complex architecture of tissues. Spatially resolved isotope tracing techniques are making this possible by combining the power of isotope tracers like [13C6]-L-leucine with advanced imaging technologies.
Imaging Mass Spectrometry (IMS) , particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, has emerged as a powerful tool for this purpose. nih.govacu.edu.au By analyzing thin tissue sections, MALDI-IMS can map the distribution of [13C6]-L-leucine and its downstream metabolites with high spatial resolution. researchgate.netnih.gov This allows researchers to observe metabolic heterogeneity within a tumor, for example, distinguishing the metabolic activity of viable tumor regions from necrotic areas. nih.govresearchgate.net Studies have successfully used this technique to trace the kinetics of labeled amino acids in non-small cell lung carcinoma, providing unprecedented insights into local tumor metabolism. nih.govacu.edu.auresearchgate.net
Magnetic Resonance Imaging (MRI) in research settings also holds promise for non-invasively tracking the fate of 13C-labeled compounds in vivo. researchgate.net While less sensitive than mass spectrometry, advancements in hyperpolarized 13C MRI can enhance the signal of labeled molecules, enabling real-time visualization of metabolic fluxes in living organisms. rsc.org This technology has the potential to provide dynamic, spatial information on how [13C6]-L-leucine is utilized in different organs and tissues, offering a powerful tool for preclinical and potentially clinical studies. rsc.org
Development of Novel Isotope Tracing Methodologies and Data Analysis Pipelines
The increasing complexity of data generated from isotope tracing experiments necessitates the continuous development of new methodologies and sophisticated data analysis pipelines. nih.gov Advances in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), have significantly expanded the scope of what can be measured. mdpi.com
Future developments will likely focus on:
Novel Tracers: While [13C6]-L-leucine is a powerful tool, the development of new tracers with different labeling patterns or incorporating other stable isotopes (e.g., 15N, 2H) will allow for the simultaneous interrogation of multiple metabolic pathways. mdpi.comfrontiersin.org
Advanced Analytical Methods: Techniques that improve the sensitivity and resolution of detecting labeled metabolites will enable the study of low-abundance molecules and metabolic processes in smaller sample sizes, even down to the single-cell level. frontiersin.org
Computational Tools and Data Analysis: The development of sophisticated software and algorithms is crucial for processing the large datasets generated by these experiments. nih.govnih.gov These tools are needed for accurate quantification of isotope labeling, metabolic flux analysis, and integration of multi-omics data. genomabfx.comnih.gov
Potential for [13C6]-L-Leucine in Advancing Understanding of Metabolic Dysregulation in Disease Models
[13C6]-L-leucine tracing is a cornerstone in the investigation of metabolic dysregulation that characterizes numerous diseases. nih.gov By providing a dynamic view of metabolic pathways, it moves beyond static measurements of metabolite concentrations to reveal the underlying functional changes.
In cancer research , [13C6]-L-leucine is used to study the altered amino acid metabolism that fuels rapid tumor growth and proliferation. isotope.comeurisotop.com It helps to identify metabolic vulnerabilities that can be targeted for therapy. frontiersin.orgnih.gov For instance, tracing studies can reveal how cancer cells utilize leucine for protein synthesis, energy production, and the synthesis of other critical molecules. medchemexpress.com
In the context of neurodegenerative diseases , stable isotope labeling kinetics (SILK) using tracers like [13C6]-leucine is being employed to study the synthesis and clearance rates of proteins implicated in these conditions, such as neurofilament light chain (NfL). ucl.ac.uk This provides crucial insights into the dynamics of protein turnover and how it is affected in disease states. ucl.ac.uk
Furthermore, [13C6]-L-leucine tracing is valuable in studying metabolic diseases like alcoholic liver disease and associated conditions like sarcopenia (muscle wasting). nih.gov It can help to elucidate the mechanisms of dysregulated protein homeostasis and identify potential therapeutic interventions. nih.gov Research in extremophiles has even used [13C6]-leucine to track protein synthesis at subzero temperatures, demonstrating the versatility of this technique. mdpi.com
Table 2: Research Applications of [13C6]-L-Leucine in Disease Models
| Disease Area | Research Focus | Key Findings/Potential |
| Cancer | Tumor metabolism, protein synthesis, metabolic reprogramming. nih.goveurisotop.com | Identifying therapeutic targets, understanding drug resistance mechanisms. frontiersin.org |
| Neurodegeneration | Protein turnover rates (synthesis and clearance) of key neuronal proteins. ucl.ac.uk | Understanding disease pathogenesis, developing dynamic biomarkers. ucl.ac.uk |
| Metabolic Syndrome | Dysregulated amino acid metabolism, protein homeostasis. nih.gov | Elucidating disease mechanisms, testing therapeutic interventions. |
| Cardiovascular Disease | Cardiac metabolism, protein synthesis in heart muscle. frontiersin.org | Understanding metabolic adaptations in heart disease. frontiersin.org |
Q & A
Basic Research Questions
Q. How can researchers determine the optimal concentration of L-Leucine (13C6) for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments in mammalian cell lines?
- Methodological Answer : The optimal concentration depends on cell type and growth medium composition. SILAC media typically replace natural leucine with L-Leucine (13C6) at a concentration equivalent to standard culture conditions (e.g., RPMI or DMEM formulations). To ensure complete incorporation, cells should undergo ≥5 doublings in SILAC media, monitored via mass spectrometry to confirm >98% 13C6-labeled leucine in cellular proteins . Cell viability and doubling times must be compared to control groups to rule out isotopic toxicity.
Q. What analytical techniques validate the isotopic purity of L-Leucine (13C6) in metabolic flux studies?
- Methodological Answer : Isotopic purity is verified using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). For LC-MS, a full-scan mode detects isotopic peaks, with purity calculated from the ratio of 13C6-enriched vs. natural abundance leucine. Vendors typically provide certificates of analysis (CoA), but independent validation is recommended, especially for long-term studies where degradation or contamination may occur. Cross-check against reference standards (e.g., unlabeled leucine) ensures accuracy .
Q. How should controlled experiments using L-Leucine (13C6) be designed to track protein synthesis rates in vitro?
- Methodological Answer : Use a split-sample approach: one group cultured with L-Leucine (13C6) and another with natural leucine. Harvest cells at timed intervals, extract proteins, and digest them with trypsin. Analyze peptides via LC-MS/MS, comparing heavy (13C6) vs. light (natural) isotopic signatures. Quantify synthesis rates using software like MaxQuant, which calculates label incorporation ratios. Normalize data to internal controls (e.g., housekeeping proteins) to account for batch effects .
Advanced Research Questions
Q. How can inconsistencies in 13C enrichment data from L-Leucine (13C6) tracing be resolved across heterogeneous tissue samples?
- Methodological Answer : Tissue-specific metabolic heterogeneity (e.g., varying mTOR activity or amino acid uptake rates) may cause enrichment discrepancies. Normalize data to tissue-specific leucine pool sizes using gas chromatography-mass spectrometry (GC-MS) to measure intracellular 13C6 concentrations. Apply compartmental modeling (e.g., via INCA or IsoCor) to account for isotopic dilution in slow-turnover tissues. Validate with orthogonal methods, such as 13C-NMR, to cross-verify flux rates .
Q. What computational tools enable integration of fluxomic data from L-Leucine (13C6) tracing with transcriptomic or proteomic datasets?
- Methodological Answer : Multi-omics integration requires tools like Omics Fusion or MetaboAnalyst. Map 13C-labeled metabolic fluxes (e.g., TCA cycle intermediates) to transcript levels of enzymes (e.g., branched-chain amino acid transferases) using pathway enrichment analysis. For proteomic correlation, overlay SILAC-derived protein turnover rates with flux data via weighted gene co-expression networks (WGCNA). Ensure time-course synchronization between omics layers to capture dynamic interactions .
Q. How can L-Leucine (13C6) protocols be optimized for hypoxic tumor microenvironments to minimize isotopic dilution?
- Methodological Answer : Hypoxia alters leucine uptake and mTOR signaling, leading to isotopic dilution. Pre-condition cells in hypoxia-mimicking media (e.g., CoCl2 treatment) before introducing L-Leucine (13C6). Use shorter labeling periods (<24 hrs) to reduce dilution from endogenous leucine release. Quantify hypoxia markers (e.g., HIF-1α) and adjust flux calculations using correction factors derived from parallel experiments in normoxia. Validate with 13C-glucose co-tracing to disentangle glycolytic vs. leucine-derived carbon contributions .
Key Methodological Considerations
- Data Contradictions : Address discrepancies by cross-validating with alternative isotopic labels (e.g., 15N-leucine) or genetic knockouts of metabolic enzymes .
- Ethical and Safety Compliance : Follow institutional guidelines for handling isotopic compounds, including waste disposal and contamination checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
